molecular formula C18H24N4O3S2 B11514846 ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11514846
M. Wt: 408.5 g/mol
InChI Key: GNFINIQAIKESNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazole and other functional groups. Common reagents used in these reactions include ethyl bromoacetate, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including neurodegenerative disorders and infections.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. Its versatility makes it valuable for creating advanced materials for electronics, coatings, and other applications.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Biological Activity

Ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound that belongs to a class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S₂
  • Molecular Weight : 408.545 g/mol
  • Key Functional Groups : Triazole ring, thiol group, carboxylate ester

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the 4-methyl-4H-1,2,4-triazole moiety in the compound enhances its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL
Pseudomonas aeruginosa0.5 µg/mL

These results indicate that the compound's structure contributes to its ability to inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study reported that compounds containing the triazole ring demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values below 10 µM.

Cell Line IC50 (µM)
A5498.5
MCF79.2

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using in vivo models. It was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 in animal models of induced inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key structural features that influence activity:

Structural Feature Effect on Activity
Presence of thiol groupEnhances antimicrobial activity
Substituents on triazole ringModulates cytotoxicity against cancer cells
Alkyl chain lengthAffects solubility and bioavailability

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Barbuceanu et al. synthesized various triazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The study concluded that compounds with longer alkyl chains exhibited enhanced activity due to improved membrane permeability .

Case Study 2: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of triazole derivatives similar to ethyl 6-ethyl... They found that these compounds induced apoptosis through the mitochondrial pathway and inhibited key signaling pathways involved in tumor growth .

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 6-ethyl-2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H24N4O3S2/c1-4-11-6-7-12-13(8-11)27-16(15(12)17(24)25-5-2)20-14(23)9-26-18-21-19-10-22(18)3/h10-11H,4-9H2,1-3H3,(H,20,23)

InChI Key

GNFINIQAIKESNX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NN=CN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.